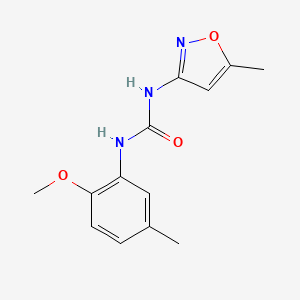
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the serotonin and dopamine systems in the brain. It has also been suggested that this compound may act as a GABA-A receptor agonist, which could explain its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which could explain its antidepressant and anxiolytic properties. This compound has also been shown to increase GABA levels in the brain, which could explain its anticonvulsant properties.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in animal models of various neurological disorders, which makes it a promising candidate for further study. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are a number of future directions for the study of N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly as a treatment for neuropathic pain and drug addiction. Another direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs with similar properties. Finally, more research is needed to determine the safety and toxicity of this compound before it can be considered for clinical use.
合成方法
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide can be synthesized using a two-step procedure. The first step involves the synthesis of 4-(4-fluorobenzyl)piperazine by reacting 1-(4-fluorophenyl)piperazine with benzyl chloride. The second step involves the reaction of 4-(4-fluorobenzyl)piperazine with N-(3,5-dimethylphenyl)carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
科学研究应用
N-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. This compound has also been studied as a potential treatment for neuropathic pain and as a potential drug for the treatment of drug addiction.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-11-16(2)13-19(12-15)22-20(25)24-9-7-23(8-10-24)14-17-3-5-18(21)6-4-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDCPYWZQYZIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5320118.png)
![1-isopropyl-2-methyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B5320126.png)

![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5320129.png)

![3,3-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5320141.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5320155.png)
![2-ethyl-7-(2-methoxy-5-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320163.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5320175.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5320178.png)
![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5320196.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5320210.png)
![2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B5320224.png)